

# Siremadlin combination therapy vs monotherapy efficacy validation

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## Compound Focus: Siremadlin

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## Efficacy of Siremadlin: Monotherapy vs. Combination Therapy

Therapy Type	Cancer Type / Setting	Key Efficacy Findings	Source (Study Context)
Monotherapy [1] [2]	Advanced Solid Tumors	Limited activity; <b>ORR: 10.3%</b> (at RDE of 120 mg in regimen 1B)	Phase I First-in-Human Study (NCT02143635)
	Acute Myeloid Leukemia (AML)	Encouraging preliminary activity; <b>ORR: 4.2%-22.2%</b> (varied by dosing regimen)	Phase I First-in-Human Study (NCT02143635)
	Relapsed/Refractory AML post stem cell transplant	Anti-leukemic activity; <b>2 Complete Remissions (CR)</b> and <b>1 CR with incomplete hematologic recovery (CRi)</b> in a small cohort (n=19)	Post-hoc analysis of NCT02143635

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<b>Combination Therapy</b>			
With Trametinib [3]	Melanoma (Preclinical, <i>in vitro</i> )	<b>High synergy</b> in A375 cells; <b>23.12%</b> ( $\beta$ score, efficacy increase) and <b>7.48%</b> ( $\delta$ score, response beyond expectation)	<i>In Vitro/In Vivo</i> Translational Study
With Ruxolitinib [4]	Myelofibrosis (Phase 1/2)	<b>Superior Spleen Volume Reduction (SVR)</b> at 24 weeks vs. ruxolitinib monotherapy; reduction in <i>JAK2V617F</i> allele burden	ADORE Trial (NCT04097821)
With Ribociclib [5]	Well-differentiated/Dedifferentiated Liposarcoma (Phase 1b)	<b>Median Progression-Free Survival (mPFS): 4.2 months</b> with a 3-week regimen; <b>ORR: 7%</b>	Phase Ib Proof-of-Concept Study

## Experimental Protocols and Methodologies

The data in the table above are derived from specific experimental designs. Here are the methodologies for the key studies cited.

### In Vitro Synergy Study (Siremadlin + Trametinib)

This study aimed to translate *in vitro* synergy into *in vivo* efficacy and required careful estimation of pharmacokinetic (PK) and pharmacodynamic (PD) interactions [3].

- **Cell Line:** Human melanoma A375 cells.
- **Cytotoxicity Assays:** MTS assay and RealTime-Glo MT Cell Viability Assay.

- **Drug Combination Analysis:** A drug combination matrix was analyzed using two R software packages:
  - **Synergy:** Calculated concentration-independent parameters, including  $\beta$  (percent increase in maximal efficacy of the combination over the best single agent).
  - **SynergyFinder:** Calculated concentration-dependent parameters, including  $\delta$  (the percentage of drug combination response beyond the expected effect).
- **Reference Models:** The analysis accounted for different reference models of drug interaction (Loewe additivity, Bliss independence, HSA, ZIP).

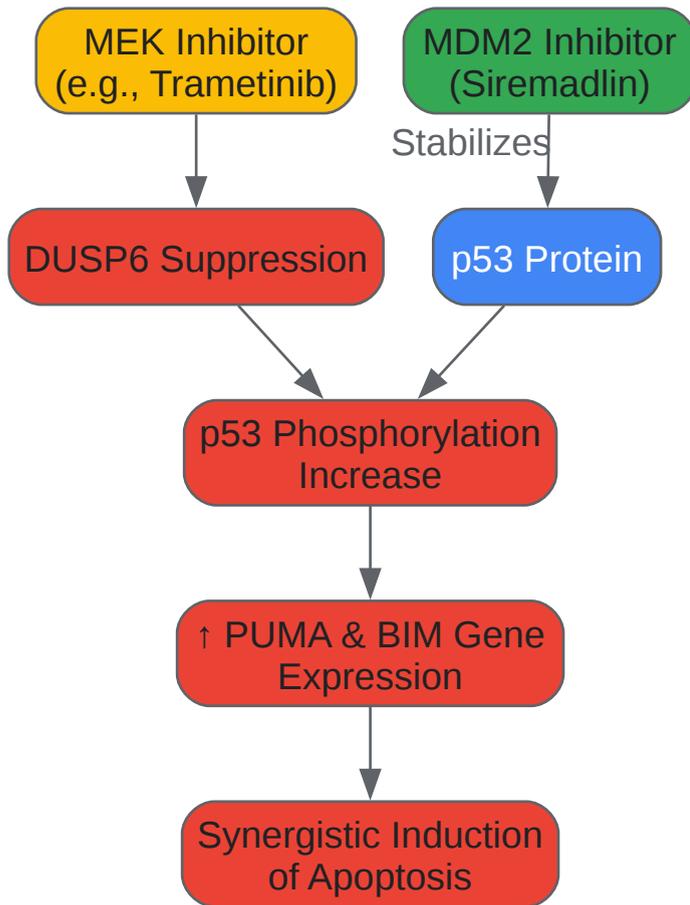
## Clinical Trial Designs

The clinical data come from structured trials following rigorous protocols.

- **Monotherapy (First-in-Human Phase I, NCT02143635) [1]:**
  - **Objective:** To determine the Recommended Dose for Expansion (RDE), safety, PK/PD, and preliminary antitumor activity.
  - **Patients:** Adults with wild-type *TP53* advanced solid or hematologic cancers.
  - **Design:** Dose-escalation study using a Bayesian logistic regression model (BLRM) with escalation with overdose control (EWOC). Multiple dosing regimens were explored (e.g., single high doses per cycle or lower fractionated doses over multiple days per cycle).
  - **Endpoint Evaluation:** Response was assessed per investigator using standard criteria (e.g., International Working Group criteria for AML). Dose-limiting toxicities (DLTs) in cycle 1 were the primary endpoint for determining RDE.
- **Combination Therapy (ADORE Trial, NCT04097821) [4]:**
  - **Objective:** To evaluate the safety and efficacy of Ruxolitinib in combination with novel agents, including **Siremadlin**, in Myelofibrosis.
  - **Design:** Randomized, open-label, phase 1/2 open platform study.
  - **Dosing:** The **Siremadlin** combination cohort received Ruxolitinib (5 mg orally) with **Siremadlin** (10, 20, or 40 mg). The recommended phase 2 dose was set at 30 mg **Siremadlin** on days 1-5 of a 28-day cycle.
  - **Efficacy Measurement:** Spleen Volume Reduction (SVR) was measured from baseline at week 24.

## Mechanism of Action and Synergy

The rationale for combining **Siremadlin** with other agents is grounded in the biology of cancer signaling pathways. The diagram below illustrates the proposed mechanism for its synergy with a MEK inhibitor.



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The synergistic mechanism between **Siremadlin** and Trametinib involves **DUSP6 suppression**, leading to increased p53 phosphorylation and enhanced expression of pro-apoptotic genes like PUMA and BIM [3]. This combination promotes apoptosis and growth inhibition more effectively than either agent alone.

## Key Insights for Research and Development

- **Tumor Type is Crucial:** **Siremadlin**'s efficacy is highly dependent on cancer type. It shows a more pronounced effect in hematologic malignancies like AML and in specific solid tumors such as liposarcoma, which often have wild-type *TP53* and MDM2 amplification [6] [5].
- **Synergy is Model-Dependent:** The quantitative assessment of synergy can vary based on the reference model used (Loewe, Bliss, etc.). Reporting multiple metrics (like  $\beta$  and  $\delta$  scores) provides a

more comprehensive picture of the drug interaction [3].

- **Combination is a Promising Path:** Clinical and preclinical data strongly support that **Siremadlin's** potential is maximized in rational combinations, such as with MEK or JAK inhibitors, which can target resistance mechanisms or complementary pathways [3] [4].

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